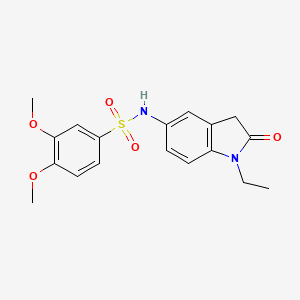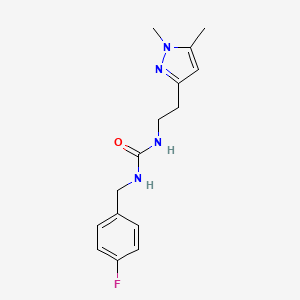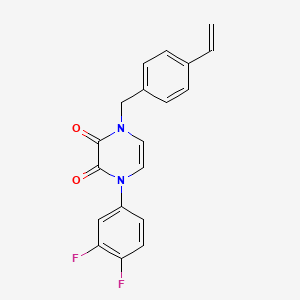![molecular formula C20H17BrN2O2S B2936808 [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 478031-21-9](/img/structure/B2936808.png)
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate (hereafter referred to as 2BSPMPC) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. The compound is a derivative of sulfonylpyridine, a compound with a wide range of biological and chemical properties. In recent years, 2BSPMPC has been studied for its potential use in drug design and drug delivery, as well as its ability to act as a catalyst in various chemical reactions.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with the bromophenyl moiety have been studied for their potential antimicrobial properties. The presence of the bromophenyl group can enhance the interaction with bacterial cell walls, leading to increased antibacterial efficacy. For instance, derivatives of bromophenyl combined with thiazole have shown promising results against both Gram-positive and Gram-negative bacteria . This suggests that our compound of interest could be explored for its antimicrobial properties, potentially leading to the development of new antibiotics.
Anticancer Activity
Bromophenyl compounds have also been investigated for their anticancer activities. They can act as inhibitors for certain cellular processes that are overactive in cancer cells. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated significant antiproliferative effects against human breast adenocarcinoma cancer cell lines . This indicates that our compound could be a candidate for developing novel anticancer drugs.
Neuroprotective Effects
The related pyrazoline derivative containing the 4-bromophenyl group has been researched for its neuroprotective effects, particularly in reducing oxidative stress and preserving acetylcholinesterase activity . This enzyme is crucial for nerve function, and its impairment can lead to neurological disorders. Therefore, our compound may have potential applications in treating neurodegenerative diseases or preventing neurotoxicity.
Antioxidant Properties
Oxidative stress is a common pathway leading to various diseases. Compounds that can mitigate oxidative stress are valuable in preventing or treating these conditions. The bromophenyl group, as part of certain compounds, has been associated with antioxidant activities, which could help in reducing the damage caused by free radicals .
Electrochemical Applications
The electrochemical properties of bromophenyl compounds make them suitable for various applications, such as in energy storage and catalysis. While the specific compound has not been directly linked to electrochemical applications, the structural similarity to other bromophenyl compounds suggests potential uses in this field .
Photocatalytic Applications
Photocatalysis is a process where light energy is used to accelerate a chemical reaction. Compounds with bromophenyl groups have been explored for their photocatalytic applications, particularly in the degradation of contaminants using sustainable solar energy . Our compound could be investigated for its potential to enhance photocatalytic efficiency.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWNZRQZSPRPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide](/img/structure/B2936727.png)
![1-[1-[4-(Trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2936728.png)
![1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine](/img/structure/B2936730.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2936731.png)


![2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide](/img/structure/B2936737.png)

![methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2936740.png)




![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)